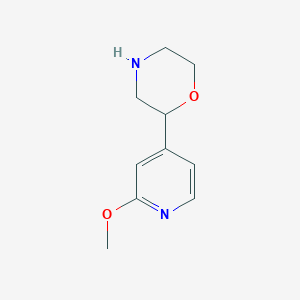

2-(2-Methoxypyridin-4-yl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Methoxypyridin-4-yl)morpholine is an organic compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . This compound features a morpholine ring attached to a pyridine ring substituted with a methoxy group at the 2-position. It is used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxypyridin-4-yl)morpholine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Methoxypyridin-4-yl)morpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various substituted morpholine compounds.

Applications De Recherche Scientifique

2-(2-Methoxypyridin-4-yl)morpholine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(2-Methoxypyridin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal centers in coordination complexes, or as a substrate in enzymatic reactions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(2-Methoxypyridin-4-yl)ethanol

- 2-(2-Methoxypyridin-4-yl)amine

- 2-(2-Methoxypyridin-4-yl)thioether

Uniqueness

2-(2-Methoxypyridin-4-yl)morpholine is unique due to its specific structural features, such as the combination of a morpholine ring and a methoxy-substituted pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Activité Biologique

2-(2-Methoxypyridin-4-yl)morpholine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and therapeutic implications, particularly focusing on its anti-inflammatory, antimalarial, and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxypyridine with morpholine under acidic conditions. The resulting compound can be further modified to enhance its biological activity or solubility.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of derivatives related to this compound. For instance, compounds synthesized from similar morpholine frameworks have shown significant inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells. Notably, these compounds reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting a mechanism by which they mitigate inflammatory responses .

| Compound | IC50 (µM) | Effect on iNOS | Effect on COX-2 |

|---|---|---|---|

| V4 | 5.0 | Decreased | Decreased |

| V8 | 3.5 | Decreased | Decreased |

Antimalarial Activity

The compound's structural analogs have been investigated for antimalarial activity against Plasmodium falciparum. The presence of the pyridine moiety is crucial for maintaining potency, as alterations to this group significantly impact efficacy. For example, replacing the pyridine nitrogen with a morpholine group resulted in a substantial loss of activity, emphasizing the importance of this functional group in drug design for malaria .

| Modification | Activity Change |

|---|---|

| 4-Pyridyl to Morpholine | -60-fold decrease |

| Removal of Pyridine Nitrogen | >30-fold decrease |

Anticancer Activity

In cancer research, derivatives of morpholine compounds have been shown to inhibit key signaling pathways involved in tumor growth. For instance, a study demonstrated that methoxypyridine derivatives could effectively inhibit the PI3K/mTOR pathway, leading to apoptosis in cancer cell lines such as HCT-116 and MCF-7. The compound's ability to induce cell cycle arrest in the G0/G1 phase further supports its potential as an anticancer agent .

| Compound | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| 22c | 0.22 | MCF-7 | PI3K/mTOR Inhibition |

| 22c | 20 | HCT-116 | Apoptosis Induction |

Case Studies

- Inflammation : A study on a series of methoxypyridine derivatives found that certain analogs exhibited promising anti-inflammatory effects by inhibiting NO production and downregulating inflammatory mediators in macrophages .

- Malaria : Research focused on trisubstituted pyrimidines indicated that modifications retaining the pyridine structure were essential for maintaining antimalarial potency against Plasmodium falciparum .

- Cancer : The dual inhibition of PI3K/mTOR pathways by methoxypyridine derivatives was shown to induce significant apoptosis in cancer cells, indicating their potential as therapeutic agents in oncology .

Propriétés

Numéro CAS |

2091599-93-6 |

|---|---|

Formule moléculaire |

C10H14N2O2 |

Poids moléculaire |

194.23 g/mol |

Nom IUPAC |

2-(2-methoxypyridin-4-yl)morpholine |

InChI |

InChI=1S/C10H14N2O2/c1-13-10-6-8(2-3-12-10)9-7-11-4-5-14-9/h2-3,6,9,11H,4-5,7H2,1H3 |

Clé InChI |

UJBXXYYKWPLQAR-UHFFFAOYSA-N |

SMILES canonique |

COC1=NC=CC(=C1)C2CNCCO2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.